Etofenamate-d4 Stearate is a deuterated derivative of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) primarily used for treating muscular and joint pain. The incorporation of deuterium in the molecule enhances its stability and provides unique advantages in pharmacokinetic studies. This compound is classified under the category of NSAIDs, specifically as an antiphlogistic agent used in topical formulations.
Etofenamate-d4 Stearate can be synthesized from the parent compound Etofenamate through deuteration processes. It is often used in research settings to study drug metabolism and pharmacodynamics due to its isotopic labeling.
The synthesis of Etofenamate-d4 Stearate typically involves the following steps:
The reaction conditions must be optimized to ensure high yield and purity of Etofenamate-d4 Stearate. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis.
Etofenamate-d4 Stearate retains the core structure of Etofenamate, with the addition of deuterated stearic acid moiety. Its molecular formula is represented as C18H18D4F3NO4, indicating the presence of four deuterium atoms.
Etofenamate-d4 Stearate can undergo various chemical reactions typical for esters and amides:
The stability of Etofenamate-d4 Stearate under different pH levels and temperatures is crucial for its application in formulations. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are used to monitor these reactions.
Etofenamate exerts its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.
Studies indicate that the deuterated form may exhibit altered pharmacokinetics, allowing for more precise tracking in metabolic studies without affecting the biological activity significantly.
Etofenamate-d4 Stearate is primarily utilized in research settings:
Etofenamate-d4 Stearate features a strategically deuterated molecular architecture where four hydrogen atoms at positions 2, 3, 4, and 5 on the anthranilate benzoate ring are replaced by deuterium atoms (²H or D). This specific labeling pattern creates a mass shift of +4 atomic mass units compared to the non-deuterated counterpart while maintaining the compound's steric and electronic properties. The deuterium atoms are incorporated at positions ortho and meta to the ester linkage and the flufenamoyl amino group, preserving the hydrogen bonding capacity at the pharmacologically critical C6-amino position [2] [3].
The isotopic labeling serves as a spectroscopic signature detectable through nuclear magnetic resonance (NMR) and mass spectrometry. In ¹H-NMR analysis, the disappearance of aromatic proton signals between δ 7.0-8.0 ppm corresponding to the labeled positions provides primary evidence of successful deuterium incorporation. Meanwhile, ²H-NMR reveals distinct quadrupolar signals confirming deuterium integration at the specified ring positions. The structural integrity of the trifluoromethylaniline moiety (C₆H₄CF₃), stearate ester chain (C₁₇H₃₅COO–), and diethylene glycol linker (–OCH₂CH₂OCH₂CH₂O–) remains unaltered by deuterium substitution, as verified through comparative infrared spectroscopy and high-resolution mass spectrometry [3] [4].
Table 1: Molecular Specifications of Etofenamate-d4 Stearate
Property | Specification | Source Reference |
---|---|---|
Molecular Formula | C₃₆H₄₈D₄F₃NO₅ | [3] [9] |
Molecular Weight | 639.82 g/mol | [3] [9] |
Exact Mass | 639.398 | [4] |
Deuterium Content | 4 atoms (positions 2,3,4,5 of benzoate ring) | [3] [4] |
Non-deuterated Equivalent | C₃₆H₅₂F₃NO₅ (635.80 g/mol) | [6] [9] |
Etofenamate-d4 Stearate is characterized by high lipophilicity (logP > 8) due to its extended C18 stearate chain, which governs its solubility profile. The compound demonstrates excellent solubility in non-polar organic solvents including chloroform (>100 mg/mL), acetone (>50 mg/mL), and dimethyl sulfoxide (>25 mg/mL), but negligible aqueous solubility (<0.1 μg/mL) [4] [9]. Thermal analysis reveals a crystalline-to-isotropic transition at 42-45°C, consistent with the melting behavior of fatty acid esters. The deuterium substitution induces no significant alterations in melting point or partition coefficient compared to non-deuterated etofenamate stearate, as confirmed through differential scanning calorimetry and octanol-water distribution studies [4] [6].
Stability assessments indicate the compound remains intact under standard storage conditions (-20°C) for over 24 months. However, accelerated stability testing at 40°C/75% relative humidity reveals susceptibility to two primary degradation pathways: (1) hydrolytic cleavage at the stearate ester linkage yielding deuterated etofenamic acid and stearic acid, and (2) transesterification side reactions. These degradation routes necessitate strict control of humidity during storage and handling [4] [8].
The synthesis of Etofenamate-d4 Stearate employs a sequential strategy incorporating deuterium early in the synthetic pathway to ensure isotopic purity:
Deuterated Anthranilic Acid Synthesis:Benzene-d6 undergoes directed ortho-metallation followed by carboxylation to yield 2,3,4,5-tetradeutero-anthranilic acid. Alternative routes involve catalytic H/D exchange on ethyl anthranilate using Pd/C or D₂O at elevated temperatures (150-180°C), achieving >98% deuteration at the specified positions [8].
Flufenamoyl Chloride Formation:The deuterated anthranilic acid undergoes Schotten-Baumann acylation with 3-(trifluoromethyl)benzoyl chloride, yielding deuterated flufenamic acid derivatives. This intermediate is purified through crystallization from ethanol/water mixtures [8].
Esterification with Stearate-Modified Diethylene Glycol:2-(2-Hydroxyethoxy)ethyl stearate is synthesized via acid-catalyzed esterification of diethylene glycol with stearic acid (molar ratio 1:1). This diol monoester is subsequently coupled to the deuterated flufenamoyl chloride using Steglich conditions (DCC/DMAP) in anhydrous dichloromethane, yielding Etofenamate-d4 Stearate with >99.5% isotopic purity [8] [9].
Table 2: Synthetic Methods for Deuterium Incorporation
Method | Deuteration Efficiency | Key Advantage | Isotopic Purity Limit |
---|---|---|---|
Directed ortho-Metallation | >99.5% | Position-specific labeling | Residual H < 0.5% |
Catalytic H/D Exchange | 97-98% | Cost-effective for scale-up | Residual H 2-3% |
Metal-Catalyzed Dehalogenation | >99% | Compatible with late-stage modification | Residual H <1% |
Critical quality control points include mass spectrometric verification of deuterium distribution patterns and exclusion of non-deuterated impurities (e.g., residual Etofenamate Stearate ≤0.1%) through reversed-phase HPLC with UV detection at 290 nm. Potential synthetic impurities include di-esterified diethylene glycol adducts (Impurity D in [8]) and hydrolyzed flufenamic acid derivatives, controlled to <0.5% through optimized reaction stoichiometry and anhydrous conditions [8].
Table 3: Comparative Properties of Deuterated vs. Non-deuterated Etofenamate Stearate
Property | Etofenamate-d4 Stearate | Non-deuterated Etofenamate Stearate | Analytical Significance |
---|---|---|---|
Molecular Weight | 639.82 g/mol | 635.80 g/mol | Δm/z = 4.02 Da |
HPLC Retention (C18) | 16.82 ± 0.15 min | 16.80 ± 0.15 min | Co-elution in RP systems |
FT-IR Spectrum | νC-D 2160 cm⁻¹ (weak) | Absent | Isotope-specific detection |
Mass Spectral Signature | m/z 640.4 [M+H]⁺ | m/z 636.4 [M+H]⁺ | MRM transition 640.4→282.3 |
Partition Coefficient (logP) | 8.42 ± 0.10 | 8.40 ± 0.10 | Equivalent lipophilicity |
The 4.02 Da mass difference between Etofenamate-d4 Stearate (C₃₆H₄₈D₄F₃NO₅, MW 639.82) and its non-deuterated counterpart (C₃₆H₅₂F₃NO₅, MW 635.80) enables unambiguous differentiation via mass spectrometry while maintaining near-identical chromatographic behavior in reversed-phase systems [6] [9]. This property is exploited in stable isotope dilution assays where the deuterated analog serves as an internal standard for quantifying the non-deuterated compound in biological matrices [2] [4].
Crystallographic analyses reveal identical unit cell parameters and crystal packing for both compounds, confirming deuterium substitution does not alter solid-state behavior. However, vibrational spectroscopy detects the characteristic C-D stretching band at 2160 cm⁻¹ in the deuterated variant, absent in the non-deuterated compound. Nuclear Overhauser Effect (NOE) studies demonstrate equivalent molecular conformation in solution, particularly regarding the spatial relationship between the trifluoromethyl group and the stearate chain [4] [6].
In formulation science, both compounds exhibit identical solubility profiles in pharmaceutical adjuvants such as diisopropyl adipate, Miglyol 812®, and 2-octyldodecanol. This equivalence validates the use of deuterated analogs for tracking the behavior of non-deuterated active pharmaceutical ingredients in topical formulations such as creams and ointments, as referenced in patent literature covering etofenamate formulations [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: